molecular formula C10H6BrClFN3 B8650942 N-(4-bromo-2-fluorophenyl)-6-chloropyrimidin-4-amine

N-(4-bromo-2-fluorophenyl)-6-chloropyrimidin-4-amine

Cat. No.: B8650942
M. Wt: 302.53 g/mol
InChI Key: WQOQYCNEFQOXNA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-chloropyrimidin-4-amine is a useful research compound. Its molecular formula is C10H6BrClFN3 and its molecular weight is 302.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6BrClFN3

Molecular Weight

302.53 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-chloropyrimidin-4-amine

InChI

InChI=1S/C10H6BrClFN3/c11-6-1-2-8(7(13)3-6)16-10-4-9(12)14-5-15-10/h1-5H,(H,14,15,16)

InChI Key

WQOQYCNEFQOXNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-fluoroaniline (701 mg, 3.69 mmol), diisopropylethylamine (0.70 mL, 4.03 mmol), and 4,6-dichloropyrimidine (500 mg, 3.36 mmol) in EtOH (10 mL) was heated in an 85° C. oil bath for 5 d. Flash chromatography (2% MeOH/CHCl3) of the residue gave 380 mg (37%) of N-(4-bromo-2-fluorophenyl)-6-chloropyrimidin-4-amine as a pale yellow solid. MS (m/z): 304, 302. A suspension of N-(4-bromo-2-fluorophenyl)-6-chloropyrimidin-4-amine (0.37 g, 1.22 mmol) and tert-butyl 3-aminophenylcarbamate (0.28 g, 1.35 mmol) in n-BuOH (4 mL) was heated in an oil bath at 120-130° C. for 6 h. The reaction mixture was cooled and concentrated to give 0.68 g of a brown foam. Flash chromatography gave 0.16 g (28%) tert-butyl 3-(6-[4-bromo-2-fluorophenyl]aminopyrimidin-4-yl)aminophenylcarbamate as a white solid. MS (m/z): (M+H) 476, 474. tert-Butyl 3-(6-[4-bromo-2-fluorophenyl]aminopyrimidin-4-yl)aminophenylcarbamate (0.15 g, 0.32 mmol) was taken up in 4M HCl in dioxane (5 mL). After several minutes a white solid began to precipitate. The mixture was allowed to stand for 3 h and was concentrated via rotary evaporation. Saturated aqueous sodium bicarbonate (5 mL) was added and the mixture was sonicated for several minutes. The solid was collected by filtration, was washed with water (5 mL), and was dried overnight under vacuum to give 0.12 g (100%) of 3-[6-(4-bromo-2-fluorophenylamino)-pyrimidin-4-yl-amino]-phenylamine (IR-17) as a white powder. MS (m/z): (M+H) 376, 374.
Quantity
701 mg
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reactant
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0.7 mL
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reactant
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500 mg
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reactant
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Quantity
10 mL
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solvent
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0 (± 1) mol
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